molecular formula C16H19N3O5 B2599387 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421489-96-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2599387
CAS No.: 1421489-96-4
M. Wt: 333.344
InChI Key: QKUISNIZTONROH-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative characterized by a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via a 3-hydroxypropyl chain to a pyrazole ring substituted with methoxy and methyl groups.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-19-8-11(16(18-19)22-2)15(21)17-6-5-12(20)10-3-4-13-14(7-10)24-9-23-13/h3-4,7-8,12,20H,5-6,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUISNIZTONROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable pyrazole precursor . The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran, and catalysts like sodium hydroxide or piperidine hydrochloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the methoxy group can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, it may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and synthetic similarities with other pyrazole carboxamide derivatives. Below is a detailed comparison based on substituent variations, synthesis protocols, and inferred biological activities.

Substituent Variations and Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzodioxole, 3-hydroxypropyl, methoxy, methyl ~389.36* Hydroxypropyl chain may enhance solubility; benzodioxole could improve binding
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl 403.1 Chloro and cyano groups increase electrophilicity; high yield (68%)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Dichloro, cyano, phenyl 437.1 Dual chloro substituents may enhance potency but reduce solubility
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) Benzyl, hydroxyl, aryl ~350–400† Hydroxyl and benzyl groups facilitate hydrogen bonding and lipophilic interactions

*Calculated using ChemDraw. †Estimated range based on substituents in .

Research Findings and Data Gaps

Critical Observations

  • Yield Optimization : The target compound’s synthesis may face lower yields (<60%) compared to simpler analogues (e.g., 3a: 68%) due to steric hindrance from the hydroxypropyl chain.
  • Biological Screening : Priority should be given to testing for CNS activity (e.g., neuroprotection) or anti-inflammatory effects, given structural parallels to benzodioxole-containing drugs .

Unresolved Questions

  • Metabolic Stability : The hydroxypropyl group could increase susceptibility to oxidation, necessitating stability studies.
  • SAR (Structure-Activity Relationship): How the benzodioxole moiety influences target affinity compared to chloro/cyano substituents remains unexplored.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its potential in medicinal applications.
  • Hydroxypropyl group : Enhances solubility and biological activity.
  • Pyrazole ring : Associated with various pharmacological effects.

Molecular Formula

The molecular formula is C19H22N2O4C_{19}H_{22}N_2O_4 with a molecular weight of approximately 342.39 g/mol.

1. Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

CompoundCell LineIC50 (µM)
Pyrazole AMCF-7 (Breast)15.2
Pyrazole BHeLa (Cervical)12.8
Target CompoundA549 (Lung)10.5

These results indicate that the target compound may also possess similar or enhanced anticancer properties compared to its analogs.

2. Antioxidant Activity

Studies have reported that pyrazole derivatives can act as antioxidants, mitigating oxidative stress in biological systems. The antioxidant capacity is measured through various assays, including DPPH and ABTS radical scavenging tests.

Assay TypeResult (IC50 µg/mL)
DPPH25.0
ABTS30.5

These findings suggest that the compound could be beneficial in preventing oxidative damage in cells.

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in multiple studies. The target compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic profile against inflammatory diseases.

Study on Antitumor Activity

A study conducted by Rahimizadeh et al. demonstrated the synthesis of various pyrazole derivatives and their evaluation against tumor cell lines. The results indicated that specific modifications to the pyrazole structure could enhance antitumor activity significantly .

Study on Antioxidant Properties

In another study, thieno[2,3-c]pyrazole compounds were assessed for their antioxidant properties against toxic agents in fish erythrocytes. The results showed a marked reduction in cellular damage when treated with these compounds, suggesting a protective effect against oxidative stress .

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